10-Oxoheptadec-4-enoic acid
Description
10-Oxoheptadec-4-enoic acid is a 17-carbon unsaturated fatty acid derivative characterized by a ketone group at the 10th carbon and a double bond at the 4th position (Δ⁴). Structurally, it belongs to the oxo-fatty acid family, which includes compounds with ketone or aldehyde modifications to their hydrocarbon backbone. The ketone group at C10 may confer unique reactivity, influencing interactions with enzymes or receptors compared to hydroxylated or nitrated analogs.
Properties
CAS No. |
110187-17-2 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
10-oxoheptadec-4-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-7-10-13-16(18)14-11-8-5-6-9-12-15-17(19)20/h6,9H,2-5,7-8,10-15H2,1H3,(H,19,20) |
InChI Key |
DMMCCRYDXNLUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCC=CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxoheptadec-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of heptadec-4-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires a solvent like dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the ketone group at the 10th carbon.
Industrial Production Methods
Industrial production of 10-Oxoheptadec-4-enoic acid often involves the catalytic oxidation of heptadec-4-enoic acid. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is conducted in large-scale reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-Oxoheptadec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The double bond allows for addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HBr, HCl).
Major Products Formed
Oxidation: Heptadec-4-enoic acid.
Reduction: 10-Hydroxyheptadec-4-enoic acid.
Substitution: Halogenated derivatives of 10-Oxoheptadec-4-enoic acid.
Scientific Research Applications
10-Oxoheptadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Oxoheptadec-4-enoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for interactions with cellular membranes, potentially altering membrane fluidity and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Key Observations:
Chain Length and Functional Group Positioning: 10-Oxoheptadec-4-enoic acid’s 17-carbon chain distinguishes it from 18-carbon derivatives like NO2-OA and 13(S)-HODE. The shorter chain may reduce membrane integration compared to longer analogs but enhance solubility. The ketone group at C10 contrasts with the hydroxyl group in 13(S)-HODE and the nitro group in NO2-OA. This difference likely alters electronic properties and binding affinities to enzymes like cyclooxygenases or lipoxygenases .
Double Bond Configuration: The Δ⁴ double bond in 10-oxoheptadec-4-enoic acid is less common than the Δ⁹ or Δ¹³ positions in other unsaturated fatty acids. This could influence conformational flexibility and interactions with lipid-binding proteins.
13(S)-HODE: Acts as a ligand for PPARγ, regulating lipid metabolism and inflammation . The hydroxyl group at C13 is critical for this activity. Hexa-2,4-dienoic acid: Functions as a preservative due to its conjugated diene system, which disrupts microbial membranes .
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